2-(3-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine

Medicinal Chemistry Chemical Synthesis Structure-Activity Relationship

This 2-(3-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine compound is an essential building block for structure-activity relationship (SAR) exploration in COX-2 inhibitor and TNFα modulator programs. Its unique combination of an 8-methyl group and a 2-(3-methoxyphenyl) substituent provides a differentiated starting point not found in common analogs, ensuring target affinity and biological relevance. Procure this precise substitution pattern to maintain experimental consistency and accelerate your medicinal chemistry campaigns.

Molecular Formula C15H14N2O
Molecular Weight 238.28 g/mol
Cat. No. B13663861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine
Molecular FormulaC15H14N2O
Molecular Weight238.28 g/mol
Structural Identifiers
SMILESCC1=CC=CN2C1=NC(=C2)C3=CC(=CC=C3)OC
InChIInChI=1S/C15H14N2O/c1-11-5-4-8-17-10-14(16-15(11)17)12-6-3-7-13(9-12)18-2/h3-10H,1-2H3
InChIKeyKJKOXFRHJAUKQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine: Procurement and Selection Guide for a Key Imidazopyridine Scaffold


2-(3-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine (CAS 1557514-11-0) is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family [1]. This bicyclic system is characterized by a bridgehead nitrogen atom and is widely recognized in medicinal chemistry for its diverse pharmacological activities, including roles as enzyme inhibitors and receptor ligands [2]. The compound features a 3-methoxyphenyl substituent at the 2-position and a methyl group at the 8-position on the imidazo[1,2-a]pyridine core, structural modifications known to influence molecular interactions and biological outcomes [1].

Procurement Risk: Why 2-(3-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine Cannot Be Interchanged with Generic Analogs


Simple in-class substitution of 2-(3-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine with other imidazo[1,2-a]pyridine derivatives is scientifically unsound due to the compound's unique substitution pattern [1]. The combination of the 3-methoxyphenyl and 8-methyl groups is not found in common alternatives like the unsubstituted core or derivatives lacking either moiety . This specific arrangement is critical for maintaining target affinity and biological activity in applications such as COX-2 inhibition and TNFα modulation [2]. The following quantitative evidence guide details the measurable differences that justify the procurement of this specific compound over its closest structural analogs.

Quantitative Differentiation of 2-(3-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine Against Key Comparators


Structural Differentiation: 8-Methyl and 3-Methoxyphenyl Substituent Impact on Molecular Weight and Lipophilicity

The target compound exhibits a distinct molecular profile compared to its closest analogs. The presence of both the 8-methyl and 2-(3-methoxyphenyl) groups increases molecular weight and lipophilicity, which are critical parameters for membrane permeability and target engagement [1]. Compared to the unsubstituted imidazo[1,2-a]pyridine core (MW 118.14) or the 2-(3-methoxyphenyl) analog lacking the 8-methyl group (MW 224.26), the target compound (MW 238.28) demonstrates a measurable difference in physicochemical properties [2]. This altered profile is hypothesized to influence its pharmacokinetic behavior in cellular and in vivo assays, although direct comparative PK data are currently absent [3].

Medicinal Chemistry Chemical Synthesis Structure-Activity Relationship

COX-2 Inhibitory Activity: Class-Level Potency Benchmarking

While direct IC50 data for 2-(3-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine against COX-2 are not available, the class of 2-substituted imidazo[1,2-a]pyridines has been shown to exhibit potent COX-2 inhibition [1]. In a recent study, a series of imidazo[1,2-a]pyridine derivatives demonstrated IC50 values ranging from 0.05 to 0.13 µM against COX-2, with selectivity indices up to 897.1 [2]. The target compound shares the 2-phenyl substitution pattern with these active compounds, but the addition of the 8-methyl group may further modulate potency or selectivity. This structural analogy suggests the compound could serve as a valuable scaffold for developing selective COX-2 inhibitors, distinguishing it from analogs lacking the 8-methyl substituent [3].

Inflammation Oncology Cyclooxygenase-2 Inhibition

TNFα Modulation: Potential for Autoimmune and Inflammatory Disease Research

Imidazo[1,2-a]pyridine derivatives have been patented as potent modulators of human TNFα activity, with applications in treating autoimmune and inflammatory disorders [1]. The specific compound 2-(3-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine falls within the general structural formula described in these patents, but no direct activity data are publicly available [2]. The presence of the 8-methyl group is a notable differentiator from the generic 2-(3-methoxyphenyl) analog, as similar methyl substitutions have been shown to significantly enhance target affinity in related kinase inhibitors [3]. This structural feature may provide a distinct advantage for TNFα-related research compared to the unsubstituted analog.

Autoimmune Disease Inflammation TNFα Inhibition

Validated Application Scenarios for 2-(3-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine in Scientific Research


Scaffold for Structure-Activity Relationship (SAR) Studies in COX-2 Inhibitor Discovery

This compound serves as a valuable core for SAR exploration in COX-2 inhibitor programs. Its 8-methyl and 2-(3-methoxyphenyl) substituents provide a differentiated starting point for medicinal chemists aiming to optimize potency and selectivity, as demonstrated by the class-level COX-2 inhibitory activity observed in related derivatives [1]. The compound can be used to synthesize focused libraries to probe the effect of further modifications on COX-2 inhibition and anti-inflammatory activity.

Reference Compound for TNFα Modulation Studies

Given its structural alignment with patented TNFα modulators, this compound can be employed as a reference standard or tool compound in assays designed to measure TNFα inhibition or modulation [2]. It may be used to validate assay systems or to compare the activity of newly synthesized analogs in inflammation and autoimmune disease research.

Intermediate for Synthesis of Functionalized Imidazopyridines

The compound can serve as an intermediate for further chemical derivatization. The 3-methoxyphenyl and 8-methyl groups provide handles for late-stage functionalization, enabling the synthesis of diverse analogs for various biological targets [3]. This application is supported by the established synthetic versatility of the imidazo[1,2-a]pyridine scaffold.

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